molecular formula C12H23NO B7460444 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one

1-(Azocan-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B7460444
M. Wt: 197.32 g/mol
InChI Key: PDWSKQXSDRGGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azocan-1-yl)-2,2-dimethylpropan-1-one, also known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMP is a ketone derivative that contains a nitrogen atom in its heterocyclic ring, making it an important building block for the synthesis of various organic compounds.

Scientific Research Applications

  • Magnetic Properties and Structural Analysis : The synthesis of compounds like 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one has been crucial in studying the magnetic properties and structures of various chemical compounds. For example, studies on manganese(III) chains demonstrate antiferromagnetic interactions and spin canting at low temperatures, aided by the analysis of such compounds (Song et al., 2014).

  • Catalysis in Asymmetric Reactions : Derivatives of this compound have been used as organocatalysts in asymmetric Michael addition reactions, showing good to high yield and excellent enantioselectivities. This has implications for the synthesis of chiral compounds (Cui Yan-fang, 2008).

  • Biological Activity : Certain derivatives have shown potential in biological applications. For instance, studies on 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one suggest possible biological interest due to its core structure exhibiting aldose reductase inhibitory potential (Demopoulos et al., 2003).

  • Fragrance Industry : Some related compounds, such as 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, have been reviewed for toxicologic and dermatologic properties as fragrance ingredients. These studies provide a comprehensive understanding of the safety and application of such compounds in the fragrance industry (Scognamiglio et al., 2013).

  • Synthesis and Characterization of Complexes : The synthesis and characterization of vanadyl complexes with Schiff base ligands derived from 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one have provided insights into their electrochemical and thermal properties. This has implications for materials science and coordination chemistry (Mohammadi & Rastegari, 2012).

  • Hydrogen Bonding Studies : The study of hydrogen bonding in derivatives, such as in 1-ferrocenyl-2,2-dimethylpropan-1-ol, provides valuable information on molecular interactions and crystallography, which is critical in the field of medicinal chemistry (Li et al., 1994).

properties

IUPAC Name

1-(azocan-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-12(2,3)11(14)13-9-7-5-4-6-8-10-13/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWSKQXSDRGGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azocan-1-yl)-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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